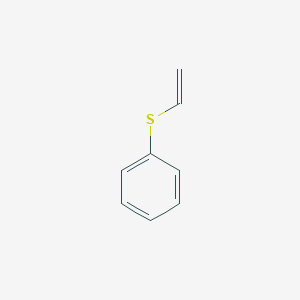

Phenyl vinyl sulfide

Description

Properties

IUPAC Name |

ethenylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8S/c1-2-9-8-6-4-3-5-7-8/h2-7H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMPDOIGGGXSAPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CSC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

30232-71-4 | |

| Record name | Benzene, (ethenylthio)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30232-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60171265 | |

| Record name | Phenyl vinyl sulphide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60171265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1822-73-7 | |

| Record name | (Ethenylthio)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1822-73-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenyl vinyl sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001822737 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1822-73-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39625 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenyl vinyl sulphide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60171265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenyl vinyl sulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.774 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYL VINYL SULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/253GML9Q62 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Phenyl vinyl sulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031825 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Phenyl Vinyl Sulfide: A Core Properties Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl vinyl sulfide, also known by its IUPAC name (ethenylthio)benzene, is a versatile organosulfur compound with significant applications in organic synthesis. Its unique molecular structure, featuring a phenyl group and a vinyl group attached to a sulfur atom, imparts a rich and varied reactivity profile. This guide provides a comprehensive overview of the fundamental chemical, physical, and spectroscopic properties of phenyl vinyl sulfide, along with detailed experimental protocols for its synthesis and key reactions.

Chemical and Physical Properties

Phenyl vinyl sulfide is a clear, slightly yellowish liquid at room temperature.[1] It is characterized by the following properties:

Table 1: Physical and Chemical Properties of Phenyl Vinyl Sulfide

| Property | Value | Reference |

| Molecular Formula | C₈H₈S | [1] |

| Molecular Weight | 136.21 g/mol | [1] |

| CAS Number | 1822-73-7 | [1] |

| Appearance | Clear, slightly yellowish liquid | [1] |

| Boiling Point | 94-95 °C at 25 mmHg[1][2][3] | 83-84 °C at 11-12 mmHg[4] |

| Density | 1.042 g/mL at 25 °C | [1][3] |

| Refractive Index (n20/D) | 1.599 | [1] |

| Flash Point | 114 °F (46 °C) | [1] |

| Storage Temperature | 2-8°C |

Spectroscopic Properties

The structural features of phenyl vinyl sulfide are well-defined by various spectroscopic techniques.

Table 2: Spectroscopic Data for Phenyl Vinyl Sulfide

| Technique | Data | Reference |

| ¹H NMR (400 MHz, CDCl₃) | δ: 5.35 (d, 1H, J = 16.9 Hz), 5.36 (d, 1H, J = 9.8 Hz), 6.55 (dd, 1H, J = 9.8, 16.9 Hz), 7.22-7.40 (m, 5H) | [4] |

| ¹³C NMR (100 MHz, CDCl₃) | δ: 115.4, 127.1, 129.1, 130.4, 131.8, 134.2 | [4] |

| Mass Spectrometry (EI) | m/z: 136 | [4] |

Reactivity and Synthetic Applications

Phenyl vinyl sulfide's reactivity is dominated by the electron-rich nature of the vinyl group and the presence of the sulfur atom.

-

Cycloaddition Reactions : It readily participates as an electron-rich alkene in various cycloaddition reactions, including [1+2], [2+2], [3+2], and [4+2] cycloadditions.[1][4]

-

Deprotonation and Electrophilic Attack : The vinyl proton alpha to the sulfur atom can be deprotonated by a strong base to form an α-metallated sulfide, which can then react with various electrophiles.[4]

-

Precursor to Sulfoxides and Sulfones : Phenyl vinyl sulfide is a convenient starting material for the synthesis of the synthetically useful phenyl vinyl sulfoxide and phenyl vinyl sulfone through oxidation.[4][5]

Caption: Oxidation of Phenyl Vinyl Sulfide.

Experimental Protocols

Synthesis of Phenyl Vinyl Sulfide

A common and efficient method for the preparation of phenyl vinyl sulfide involves the reaction of diphenyl disulfide with bromine and ethylene, followed by an elimination reaction using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[1][4]

Experimental Workflow:

Caption: Synthesis of Phenyl Vinyl Sulfide Workflow.

Detailed Methodology: [4]

-

Reaction Setup : A 2-L, three-necked, round-bottomed flask is equipped with a reflux condenser, an addition funnel, a magnetic stirring bar, a thermometer, and a nitrogen inlet.

-

Charging Reactants : The flask is charged with diphenyl disulfide (200 g, 917 mmol) and dichloromethane (320 mL). The addition funnel is charged with bromine (161 g, 1.01 mol).

-

Initiation : After the diphenyl disulfide dissolves, the nitrogen inlet is replaced with a calcium sulfate-packed drying tube, and a gas-dispersion tube is fitted to the flask. Ethylene addition is initiated.

-

Bromine Addition : The bromine is added slowly. The rate of addition is controlled to maintain a faint amber color in the reaction mixture, minimizing aromatic bromination. Ethylene addition is continued until all the bromine is consumed.

-

DBU Addition : The addition funnel is charged with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (306 g, 2.01 mol). DBU is added at a rate that keeps the reaction temperature below 55°C. The mixture is then maintained at approximately 50°C for 15-18 hours.

-

Workup : A 1.0 M ammonium hydroxide solution (600 mL) is added. The layers are separated, and the aqueous layer is extracted with dichloromethane (300 mL).

-

Purification : The combined organic fractions are washed with water (600 mL) and dried over magnesium sulfate. The solvent is removed under reduced pressure, and the residue is distilled to afford phenyl vinyl sulfide (162–184 g, 65–74% yield) with a boiling point of 80–84°C at 11–12 mmHg.

Oxidation to Phenyl Vinyl Sulfoxide

Phenyl vinyl sulfide can be selectively oxidized to phenyl vinyl sulfoxide using meta-chloroperbenzoic acid (m-CPBA).[5]

Detailed Methodology: [5]

-

Reaction Setup : A 500-mL, three-necked, round-bottomed flask is equipped with a dropping funnel and a magnetic stirrer.

-

Charging Reactants : The flask is charged with phenyl vinyl sulfide (20 g, 0.147 mol) and 250 mL of dichloromethane.

-

Oxidant Addition : The solution is cooled to -78°C, and a solution of m-chloroperbenzoic acid (25.4 g, 1.0 equiv) in 200 mL of dichloromethane is added dropwise over 30 minutes.

-

Reaction Progression : The mixture is stirred and allowed to warm to room temperature for 1 hour in a water bath at 30°C.

-

Workup : The reaction mixture is poured into 300 mL of saturated sodium bicarbonate solution. The mixture is extracted with three 250-mL portions of dichloromethane.

Oxidation to Phenyl Vinyl Sulfone

Further oxidation of phenyl vinyl sulfide yields phenyl vinyl sulfone.[5]

Detailed Methodology: [5]

-

Reaction Setup : A 250-mL, three-necked, round-bottomed flask is fitted with a magnetic stirrer, condenser, addition funnel, and thermometer.

-

Charging Reactants : The flask is charged with phenyl vinyl sulfide (19.7 g, 0.145 mol) dissolved in 70 mL of glacial acetic acid.

-

Oxidant Addition : 30% Hydrogen peroxide (56 mL, 0.5 mol) is added slowly to maintain a reaction temperature of 70°C.

-

Reaction Completion : The reaction mixture is heated at reflux for 20 minutes.

-

Workup : After cooling, ether (150 mL) and water (200 mL) are added. The organic phase is separated, washed with water and brine, and concentrated to afford phenyl vinyl sulfone as a colorless solid (18–19 g, 74–78% yield).

Safety and Handling

Phenyl vinyl sulfide is a flammable liquid and vapor.[1] It should be handled in a well-ventilated area, away from heat, sparks, and open flames.[1] Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. According to the Globally Harmonized System (GHS), it is classified with the hazard statement H226: Flammable liquid and vapor.[1][6] Some sources also indicate it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[7]

Conclusion

Phenyl vinyl sulfide is a valuable and versatile building block in organic chemistry. Its well-defined physical, chemical, and spectroscopic properties, combined with its diverse reactivity, make it an important intermediate for the synthesis of a wide range of more complex molecules. A thorough understanding of its properties and handling requirements is essential for its safe and effective use in research and development.

References

- 1. nbinno.com [nbinno.com]

- 2. PHENYL VINYL SULFIDE | 1822-73-7 [chemicalbook.com]

- 3. scientificlabs.co.uk [scientificlabs.co.uk]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Phenyl Vinyl Sulfide | C8H8S | CID 74572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. angenechemical.com [angenechemical.com]

An In-depth Technical Guide to the Chemical Structure and Bonding of Phenyl Vinyl Sulfide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenyl vinyl sulfide (PVS), a versatile organosulfur compound with the chemical formula C₈H₈S, serves as a crucial building block in a multitude of organic syntheses, including cycloaddition reactions and the formation of various sulfur-containing molecules.[1] Its unique electronic and structural properties, arising from the interplay between the phenyl ring, the sulfur atom, and the vinyl group, dictate its reactivity and utility. This guide provides a comprehensive analysis of the chemical structure and bonding of phenyl vinyl sulfide, supported by spectroscopic data and theoretical calculations. Detailed experimental protocols for its synthesis and characterization are also presented to facilitate its application in research and development.

Chemical Structure and Molecular Geometry

The key structural parameters, including bond lengths, bond angles, and dihedral angles, are crucial for understanding the molecule's steric and electronic landscape. Thioanisole (methyl phenyl sulfide) is a closely related analogue where the vinyl group is replaced by a methyl group.[3] Studies on thioanisole can provide a reasonable approximation for the phenyl-sulfur portion of the PVS molecule. Similarly, data from methyl vinyl sulfide can inform the geometry of the sulfur-vinyl moiety.[4][5][6]

Table 1: Predicted Molecular Geometry of Phenyl Vinyl Sulfide

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Predicted Value |

| Bond Lengths (Å) | |||||

| C-S | Phenyl C1 | S | - | - | ~1.77 |

| C-S | Vinyl Cα | S | - | - | ~1.75 |

| C=C | Vinyl Cα | Vinyl Cβ | - | - | ~1.34 |

| C-C (aromatic) | - | - | - | - | ~1.40 (avg.) |

| C-H (aromatic) | - | - | - | - | ~1.08 (avg.) |

| C-H (vinyl) | - | - | - | - | ~1.09 (avg.) |

| Bond Angles (°) | |||||

| C-S-C | Phenyl C1 | S | Vinyl Cα | - | ~100-105 |

| S-C=C | S | Vinyl Cα | Vinyl Cβ | - | ~125 |

| Dihedral Angle (°) | Phenyl C2 | Phenyl C1 | S | Vinyl Cα | ~0-40 |

Note: These values are estimations based on data from analogous molecules and general principles of chemical bonding. Precise values would require dedicated experimental or high-level computational studies.

The dihedral angle between the plane of the phenyl ring and the plane of the vinyl group is a particularly important parameter that governs the extent of π-conjugation across the molecule. A smaller dihedral angle would imply greater overlap between the p-orbitals of the phenyl ring, the sulfur atom, and the vinyl group, leading to enhanced electronic communication.

Bonding and Electronic Structure

The bonding in phenyl vinyl sulfide can be understood through the lens of molecular orbital (MO) theory. The sulfur atom, with its lone pairs of electrons, can participate in pπ-dπ interactions with the aromatic ring and pπ-pπ conjugation with the vinyl group. This delocalization of electrons influences the molecule's reactivity, making the vinyl group susceptible to electrophilic attack and the sulfur atom a potential site for oxidation.

A Natural Bond Orbital (NBO) analysis would provide a more quantitative picture of the bonding, detailing the hybridization of the atoms and the nature of the donor-acceptor interactions between filled and empty orbitals. Such an analysis would likely reveal significant delocalization from the sulfur lone pairs into the antibonding π* orbitals of the phenyl ring and the vinyl group, contributing to the overall stability of the molecule.

The interaction between the sulfur atom's lone pairs and the π-systems of the phenyl and vinyl groups can be visualized in a simplified molecular orbital diagram.

Caption: Simplified MO diagram showing the interaction of the phenyl and vinyl π-systems with the sulfur lone pairs.

Spectroscopic Characterization

The structure of phenyl vinyl sulfide is corroborated by various spectroscopic techniques.

Table 2: Spectroscopic Data for Phenyl Vinyl Sulfide

| Technique | Solvent | Key Data | Reference |

| ¹H NMR | CDCl₃ | δ 7.40-7.22 (m, 5H, Ar-H), 6.55 (dd, 1H, J=16.9, 9.8 Hz, -S-CH=), 5.36 (d, 1H, J=9.8 Hz, =CH₂), 5.35 (d, 1H, J=16.9 Hz, =CH₂) | [1] |

| ¹³C NMR | CDCl₃ | δ 134.2, 131.8, 130.4, 129.1, 127.1, 115.4 | [1] |

| FT-IR | Neat | Key absorptions for C=C stretch, C-S stretch, and aromatic C-H and C=C vibrations. | - |

| UV-Vis | Various | Absorption maxima related to π-π* transitions of the conjugated system. | - |

The ¹H NMR spectrum clearly shows the distinct signals for the aromatic protons and the three non-equivalent vinyl protons.[1] The coupling constants in the vinyl region are characteristic of a terminal alkene. The ¹³C NMR spectrum displays six signals, corresponding to the different carbon environments in the molecule.[1]

Experimental Protocols

Synthesis of Phenyl Vinyl Sulfide

A reliable method for the preparation of phenyl vinyl sulfide is detailed in Organic Syntheses.[1] This procedure involves the reaction of diphenyl disulfide with bromine and ethylene, followed by an elimination reaction promoted by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

Reaction Scheme:

Caption: Synthetic pathway for phenyl vinyl sulfide.

Detailed Protocol: [1]

-

A solution of diphenyl disulfide (218.3 g, 1.0 mol) in dichloromethane (500 mL) is prepared in a three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and an addition funnel.

-

The solution is cooled to 0 °C, and bromine (159.8 g, 1.0 mol) in dichloromethane (100 mL) is added dropwise.

-

Ethylene gas is then bubbled through the solution for 4-6 hours.

-

The reaction mixture is allowed to warm to room temperature, and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 304.5 g, 2.0 mol) is added slowly.

-

The mixture is stirred overnight at room temperature.

-

The reaction is quenched with water, and the organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to afford phenyl vinyl sulfide.

Spectroscopic Characterization Protocols

-

Sample Preparation: Dissolve approximately 10-20 mg of phenyl vinyl sulfide in about 0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.

-

Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz).

-

¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence.

-

Sample Preparation: For a neat liquid sample, place a drop of phenyl vinyl sulfide between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Instrument Setup: Record a background spectrum of the clean plates.

-

Data Acquisition: Place the sample in the spectrometer and acquire the infrared spectrum over the range of 4000-400 cm⁻¹.

-

Sample Preparation: Prepare a dilute solution of phenyl vinyl sulfide in a UV-transparent solvent (e.g., ethanol or hexane) of a known concentration.

-

Instrument Setup: Use a dual-beam UV-Vis spectrophotometer and use the pure solvent as a reference.

-

Data Acquisition: Scan the absorbance of the sample solution over a range of wavelengths (e.g., 200-400 nm).

Conclusion

Phenyl vinyl sulfide is a molecule of significant interest in organic chemistry due to its versatile reactivity. Its chemical behavior is a direct consequence of its unique electronic and geometric structure, characterized by the interaction of a sulfur atom with both an aromatic and a vinylic π-system. While detailed experimental structural data is still to be fully elucidated, spectroscopic and computational methods provide a robust framework for understanding its bonding and reactivity. The experimental protocols provided herein offer a practical guide for the synthesis and characterization of this important synthetic intermediate, facilitating its broader application in the development of novel chemical entities.

References

The Genesis of a Versatile Reagent: A Technical Guide to the Discovery and Synthesis of Phenyl Vinyl Sulfide

For Immediate Release

This in-depth technical guide provides a comprehensive overview of the discovery and historical development of synthetic methodologies for phenyl vinyl sulfide, a valuable and versatile reagent in modern organic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document details the evolution of synthetic strategies, from early 20th-century innovations to contemporary catalytic systems. The guide presents a chronological and thematic exploration of key synthetic transformations, complete with detailed experimental protocols, quantitative data summaries, and mechanistic diagrams to facilitate a thorough understanding of this important building block.

Historical Perspective: From High-Pressure Acetylene Chemistry to Modern Catalysis

The journey to synthesize phenyl vinyl sulfide and its derivatives began with the pioneering work of Walter Reppe at BASF in the 1930s. His investigations into high-pressure acetylene chemistry laid the groundwork for the vinylation of a wide range of compounds, including thiols.

Reppe Vinylation: This early method involved the direct reaction of thiols with acetylene under basic conditions and elevated temperatures and pressures. For the synthesis of phenyl vinyl sulfide, thiophenol is reacted with acetylene in the presence of a base, such as an alkali metal hydroxide or alkoxide. This reaction, a nucleophilic addition of the thiolate to acetylene, marked a significant, albeit industrially focused, first step in accessing vinyl sulfides.

Subsequent advancements in synthetic methodology have largely focused on milder reaction conditions, improved yields, and greater functional group tolerance, moving away from the hazards associated with high-pressure acetylene.

Key Synthetic Methodologies: A Chronological Overview

The synthesis of phenyl vinyl sulfide has evolved significantly since the initial discoveries. Modern methods can be broadly categorized into classical approaches and transition-metal-catalyzed reactions.

1. Addition of Thiophenol to Acetylene Derivatives:

-

Free-Radical Addition: A well-established method involves the free-radical chain addition of thiophenol to acetylene. This reaction is typically initiated by radical initiators such as azobisisobutyronitrile (AIBN) or peroxides, or by UV irradiation. The reaction proceeds via an anti-Markovnikov addition, yielding the E-isomer of the vinyl sulfide.

-

Nucleophilic Addition: As in the Reppe process, the sodium salt of thiophenol can undergo nucleophilic addition to acetylene, typically in a polar aprotic solvent.

2. Elimination Reactions:

-

From Diphenyl Disulfide, Bromine, and Ethylene: A robust and scalable synthesis involves the reaction of diphenyl disulfide with bromine to form phenylsulfenyl bromide. This intermediate then reacts with ethylene to produce 2-bromoethyl phenyl sulfide. Subsequent base-induced elimination of hydrogen bromide, often using a strong, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), affords phenyl vinyl sulfide in high yield.[1]

-

From Thiophenol and 1,2-Dibromoethane: An alternative one-pot procedure involves the reaction of sodium thiophenolate with an excess of 1,2-dibromoethane to form 2-bromoethyl phenyl sulfide, followed by elimination with a strong base like sodium ethoxide.

3. Transition-Metal-Catalyzed Cross-Coupling Reactions:

The advent of transition-metal catalysis in the latter half of the 20th century revolutionized the synthesis of vinyl sulfides, offering milder conditions and broader substrate scope.

-

Copper-Catalyzed Synthesis: Copper-catalyzed methods have become a mainstay for the formation of the C-S bond. A common approach is the cross-coupling of a vinyl halide (iodide, bromide, or even chloride) with thiophenol in the presence of a copper(I) catalyst, such as copper(I) iodide (CuI) or copper(I) oxide (Cu₂O), and a base.[2] The use of a ligand, such as 1,10-phenanthroline, can enhance the reaction efficiency, particularly with less reactive vinyl bromides.[2] These reactions generally proceed with retention of the vinyl halide's stereochemistry.

-

Palladium-Catalyzed Synthesis: Palladium-catalyzed cross-coupling reactions are also highly effective for the synthesis of phenyl vinyl sulfide. These reactions typically involve the coupling of a vinyl halide or triflate with thiophenol in the presence of a palladium catalyst, such as those derived from palladium(II) acetate, and a phosphine ligand (e.g., dppf, Xantphos). A base is required to generate the thiolate nucleophile. The catalytic cycle is believed to proceed through a standard Pd(0)/Pd(II) pathway.[3]

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the key synthetic methods discussed.

| Method | Reactants | Catalyst/Reagents | Solvent | Temperature | Time | Yield (%) |

| Reppe Vinylation | Thiophenol, Acetylene | Basic catalyst (e.g., KOH) | Protic solvent | High Temperature | - | Moderate |

| Free-Radical Addition | Thiophenol, Phenylacetylene | Radical initiator (e.g., AIBN) | Aprotic solvent | 60-80 °C | 2-6 h | 70-90 |

| Diphenyl Disulfide/Br₂/Ethylene/DBU | Diphenyl disulfide, Bromine, Ethylene, DBU | - | CH₂Cl₂ | 0-55 °C | 20-24 h | 65-84 |

| Thiophenol/1,2-Dibromoethane/NaOEt | Thiophenol, 1,2-Dibromoethane, Sodium Ethoxide | - | Ethanol | Reflux | 8 h | 50-65 |

| Copper-Catalyzed Cross-Coupling | Thiophenol, Vinyl Bromide | Cu₂O (5 mol%), 1,10-phenanthroline (10 mol%) | Acetonitrile | 80 °C | 12-24 h | 85-95 |

| Palladium-Catalyzed Cross-Coupling | Thiophenol, Vinyl Bromide | Pd(OAc)₂ (2 mol%), dppf (4 mol%), NaOtBu | Toluene | 100 °C | 12-24 h | 80-95 |

Detailed Experimental Protocols

1. Synthesis of Phenyl Vinyl Sulfide from Diphenyl Disulfide, Bromine, and Ethylene

This procedure is adapted from Organic Syntheses.[1]

Procedure:

-

A 2-L, three-necked, round-bottomed flask equipped with a reflux condenser, an addition funnel, a magnetic stirring bar, a thermometer, and a nitrogen inlet is charged with diphenyl disulfide (200 g, 917 mmol) and dichloromethane (320 mL).

-

The addition funnel is charged with bromine (161 g, 52 mL, 1.01 mol).

-

After the diphenyl disulfide dissolves, the nitrogen inlet is replaced with a calcium sulfate-packed drying tube, and the flask is fitted with a gas-dispersion tube.

-

Ethylene gas is slowly bubbled into the solution. The bromine is added in 2–3 mL portions over 5 hours, maintaining the reaction temperature below 40 °C. The addition of bromine should be regulated so that the red-brown color of bromine dissipates before the next addition.

-

After the addition of bromine and ethylene is complete, the drying tube is replaced with the nitrogen inlet, and the flask is fitted with a clean addition funnel.

-

The addition funnel is charged with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (306 g, 300 mL, 2.01 mol).

-

DBU is added at a rate such that the temperature of the reaction mixture does not exceed 55 °C.

-

After the DBU is added, the reaction mixture is maintained at approximately 50 °C for 15–18 hours.

-

A 1.0 M ammonium hydroxide solution (600 mL) is added to the reaction mixture, and the mixture is transferred to a separatory funnel.

-

The layers are separated, and the aqueous layer is extracted with 300 mL of dichloromethane.

-

The organic fractions are combined, washed with water (600 mL), and dried with magnesium sulfate.

-

The mixture is filtered, and the solvent is evaporated under reduced pressure.

-

Distillation of the residue affords 162–184 g (65–74%) of phenyl vinyl sulfide, bp 80–84 °C/11–12 mm.

2. Copper-Catalyzed Synthesis of Phenyl Vinyl Sulfide from Thiophenol and Vinyl Bromide

This is a general procedure based on reported copper-catalyzed S-vinylation methods.[2]

Procedure:

-

To an oven-dried Schlenk tube is added Cu₂O (5 mol%), 1,10-phenanthroline (10 mol%), and K₂CO₃ (2.0 equiv.).

-

The tube is evacuated and backfilled with argon.

-

Thiophenol (1.0 equiv.), vinyl bromide (1.2 equiv.), and acetonitrile are added via syringe.

-

The reaction mixture is stirred at 80 °C for 12-24 hours, or until TLC or GC-MS analysis indicates complete consumption of the starting material.

-

The reaction mixture is cooled to room temperature and diluted with ethyl acetate.

-

The mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired phenyl vinyl sulfide.

Mechanistic Pathways and Logical Relationships

The evolution of synthetic methods for phenyl vinyl sulfide reflects a logical progression towards milder, more efficient, and more versatile chemical transformations.

The catalytic cycle for the palladium-catalyzed synthesis of phenyl vinyl sulfide is a well-established process involving oxidative addition, ligand exchange, and reductive elimination.

The mechanism for the copper-catalyzed cross-coupling is less definitively established but is generally believed to involve a Cu(I)/Cu(III) cycle or a Cu(I)-thiolate intermediate that undergoes oxidative addition.

Conclusion

The synthesis of phenyl vinyl sulfide has progressed from challenging industrial processes to a wide array of versatile and accessible laboratory methods. The development of transition-metal-catalyzed reactions, in particular, has made this valuable synthetic intermediate readily available for applications in pharmaceuticals, materials science, and fine chemical synthesis. This guide provides the historical context, practical experimental details, and mechanistic understanding necessary for researchers to effectively utilize and further innovate upon the synthesis of phenyl vinyl sulfide.

References

An In-depth Technical Guide to the Fundamental Reaction Mechanisms of Phenyl Vinyl Sulfide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl vinyl sulfide (PVS), also known as (ethenylthio)benzene, is a versatile bifunctional molecule that has garnered significant interest in organic synthesis and materials science. Its structure, featuring a vinyl group activated by an adjacent phenylthio moiety, allows it to participate in a wide array of chemical transformations. The electron-donating sulfur atom enhances the nucleophilicity of the double bond, making it susceptible to electrophilic attack, while the vinyl group itself is a reactive component for cycloaddition and polymerization reactions. Furthermore, oxidation of the sulfide to the corresponding sulfoxide and sulfone dramatically alters the electronic properties of the vinyl group, transforming it into an electron-deficient system and opening up new avenues for nucleophilic addition reactions. This technical guide provides a comprehensive overview of the fundamental reaction mechanisms of phenyl vinyl sulfide, complete with detailed experimental protocols, quantitative data, and mechanistic diagrams to serve as a valuable resource for researchers in academia and industry.

I. Synthesis of Phenyl Vinyl Sulfide and Its Derivatives

The utility of phenyl vinyl sulfide in synthetic chemistry necessitates efficient and reliable methods for its preparation. Additionally, the corresponding sulfoxide and sulfone are key derivatives with distinct reactivity profiles.

Synthesis of Phenyl Vinyl Sulfide

Two common laboratory-scale methods for the synthesis of phenyl vinyl sulfide are detailed below. The first proceeds from diphenyl disulfide, while the second utilizes thiophenol as the starting material.

Experimental Protocol 1: From Diphenyl Disulfide [1]

This one-pot procedure involves the reaction of diphenyl disulfide with bromine and ethylene to form an intermediate 1-phenylthio-2-bromoethane, which is then dehydrobrominated in situ.

-

Materials: Diphenyl disulfide, dichloromethane, bromine, ethylene, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), 1.0 M ammonium hydroxide solution, water, magnesium sulfate.

-

Procedure:

-

A 2-L, three-necked, round-bottomed flask fitted with a reflux condenser, an addition funnel, a magnetic stirring bar, a thermometer, and a nitrogen inlet is charged with diphenyl disulfide (200 g, 917 mmol) and dichloromethane (320 mL).

-

The addition funnel is charged with bromine (161 g, 52 mL, 1.01 mol).

-

After the diphenyl disulfide dissolves, the nitrogen inlet is replaced with a calcium sulfate-packed drying tube, and a gas-dispersion tube is fitted to the flask.

-

Ethylene gas is slowly bubbled into the solution. The bromine is added in 2–3 mL portions over 5 hours. Subsequent portions of bromine are added when the violet color of the reaction mixture fades to amber. Ethylene addition is continued until the color fades to amber after all the bromine has been added.

-

The drying tube is replaced with the nitrogen inlet, and a clean addition funnel is fitted to the flask, charged with DBU (306 g, 300 mL, 2.01 mol).

-

DBU is added at a rate that maintains the reaction temperature below 55°C.

-

After the addition is complete, the reaction mixture is maintained at approximately 50°C for 15–18 hours.

-

A 1.0 M ammonium hydroxide solution (600 mL) is added, and the mixture is transferred to a separatory funnel.

-

The layers are separated, and the aqueous layer is extracted with dichloromethane (300 mL).

-

The combined organic fractions are washed with water (600 mL) and dried over magnesium sulfate.

-

The solvent is removed under reduced pressure, and the residue is distilled to afford phenyl vinyl sulfide.

-

Experimental Protocol 2: From Thiophenol [2]

This method involves the reaction of sodium thiophenoxide with 1,2-dibromoethane followed by elimination.

-

Materials: Ethanol, sodium metal, benzenethiol (thiophenol), 1,2-dibromoethane, benzene, water, brine.

-

Procedure:

-

In a 1-L, three-necked, round-bottomed flask equipped with a magnetic stirrer, condenser, addition funnel, and nitrogen-inlet tube, place 400 mL of ethanol.

-

Add sodium metal (23 g, 1 g-atom) in small pieces with stirring.

-

Once the sodium ethoxide formation is complete, add benzenethiol (110 g, 1 mol) over 15–20 minutes.

-

This solution is then transferred via cannula over 45 minutes to a stirred solution of 1,2-dibromoethane (272 g, 1.45 mol) in ethanol (28 mL) in a separate 2-L flask, maintaining the temperature at 25–30°C with an ice bath.

-

The mixture is stirred under nitrogen for 30 minutes and then treated with additional ethanolic sodium ethoxide (prepared from 40 g of sodium in 800 mL of ethanol).

-

The resulting mixture is stirred at reflux for 8 hours.

-

After cooling, 750 mL of benzene and 750 mL of water are added.

-

The organic layer is separated, washed with water (2 x 50 mL) and brine (100 mL), and concentrated by rotary evaporation.

-

The resulting oil is distilled to give phenyl vinyl sulfide.

-

Oxidation to Phenyl Vinyl Sulfoxide and Sulfone

The sulfide can be selectively oxidized to the sulfoxide or sulfone, which are valuable Michael acceptors and dienophiles in their own right.

Experimental Protocol 3: Synthesis of Phenyl Vinyl Sulfoxide [2]

-

Materials: Phenyl vinyl sulfide, dichloromethane, m-chloroperbenzoic acid (m-CPBA), saturated sodium bicarbonate solution, water, anhydrous magnesium sulfate.

-

Procedure:

-

A 500-mL, three-necked, round-bottomed flask equipped with a dropping funnel and magnetic stirrer is charged with phenyl vinyl sulfide (20 g, 0.147 mol) and 250 mL of dichloromethane.

-

The solution is cooled to -78°C while a solution of m-CPBA (25.4 g, 1.0 equiv) in 200 mL of dichloromethane is added dropwise over 30 minutes.

-

The mixture is stirred and warmed to room temperature for 1 hour in a water bath at 30°C.

-

The mixture is poured into 300 mL of saturated sodium bicarbonate solution and extracted with three 250-mL portions of dichloromethane.

-

The combined organic extracts are washed with three 250-mL portions of water and dried over anhydrous magnesium sulfate.

-

The solvent is removed by rotary evaporation, and the residual liquid is distilled to afford phenyl vinyl sulfoxide.

-

Experimental Protocol 4: Synthesis of Phenyl Vinyl Sulfone [2]

-

Materials: Phenyl vinyl sulfide, glacial acetic acid, 30% hydrogen peroxide, ether, water, brine.

-

Procedure:

-

In a 250-mL, three-necked, round-bottomed flask fitted with a magnetic stirrer, condenser, addition funnel, and thermometer, place phenyl vinyl sulfide (19.7 g, 0.145 mol) dissolved in 70 mL of glacial acetic acid.

-

30% Hydrogen peroxide (56 mL, 0.5 mol) is added slowly at a rate to maintain a reaction temperature of 70°C.

-

The reaction mixture is heated at reflux for 20 minutes.

-

After cooling, ether (150 mL) and water (200 mL) are added.

-

The organic phase is separated, washed with water (50 mL) and brine (50 mL), and concentrated at 70°C/0.3 mm for 3 hours to afford phenyl vinyl sulfone as a colorless solid.

-

| Compound | Starting Material(s) | Key Reagents | Yield | Boiling Point | Melting Point |

| Phenyl Vinyl Sulfide | Diphenyl disulfide, Ethylene | Bromine, DBU | 65–84% | 80–84°C / 11–12 mm Hg | - |

| Phenyl Vinyl Sulfide | Thiophenol, 1,2-Dibromoethane | Sodium ethoxide | 50–65% | 91–93°C / 20 mm Hg | - |

| Phenyl Vinyl Sulfoxide | Phenyl Vinyl Sulfide | m-CPBA | 68–70% | 98°C / 0.6 mm Hg | - |

| Phenyl Vinyl Sulfone | Phenyl Vinyl Sulfide | Hydrogen peroxide, Acetic acid | 74–78% | - | 66–67°C |

| Table 1: Summary of synthetic methods and yields for phenyl vinyl sulfide and its derivatives.[1][2] |

II. Core Reaction Mechanisms

Phenyl vinyl sulfide undergoes a variety of fundamental reactions, including electrophilic additions, cycloadditions, and radical reactions. The corresponding sulfone is a prominent substrate for nucleophilic additions.

Electrophilic Addition

The double bond of phenyl vinyl sulfide is electron-rich due to the electron-donating nature of the sulfur atom, making it susceptible to attack by electrophiles. The reaction typically proceeds through a bridged sulfonium ion intermediate, which influences the regioselectivity of the addition.

Mechanism: Addition of a Generic Electrophile (E-Nu)

The initial attack of the electrophile (E+) on the double bond can lead to a bridged episulfonium ion intermediate. This intermediate is then opened by the nucleophile (Nu-), typically at the carbon atom that can better stabilize a positive charge (the α-carbon), although steric factors can also play a role.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemistry of Vinyl Sulfides

Introduction

Vinyl sulfides, also known as thioenolethers, are a class of organosulfur compounds characterized by a sulfide group attached to a vinyl group. These compounds are valuable intermediates in organic synthesis due to the diverse reactivity of the carbon-carbon double bond, which is influenced by the sulfur atom.[1] They serve as precursors for a wide range of molecular architectures, including ketones, aldehydes, and various heterocyclic systems.[1] Their utility extends to being key building blocks for synthesizing more complex molecules, including those with significant biological activity.[2][3] This guide provides a comprehensive overview of the core chemistry of vinyl sulfides, focusing on their synthesis, physical and spectroscopic properties, reactivity, and applications in the context of drug discovery and development.

Synthesis of Vinyl sulfides

The preparation of vinyl sulfides can be accomplished through a variety of synthetic routes, ranging from traditional methods to modern catalytic cross-coupling reactions. The choice of method often depends on the desired substitution pattern, stereochemistry, and functional group tolerance.

Traditional Methods: Classic approaches to vinyl sulfide synthesis include the addition of thiols to alkynes, Wittig-type reactions, and the elimination of β-halosulfides.[1][2] While effective, these methods can sometimes be limited by harsh reaction conditions or a lack of stereocontrol.

Modern Catalytic Methods: Contemporary organic synthesis heavily relies on transition metal-catalyzed reactions, which offer mild conditions, high yields, and excellent stereoselectivity.

-

Copper-Catalyzed Synthesis: Soluble copper(I) catalysts, such as [Cu(phen)(PPh3)2]NO3, have proven effective for the S-vinylation of thiols with vinyl halides.[2] This method is palladium-free, proceeds under mild conditions, and retains the stereochemistry of the vinyl halide.[2][4] Recyclable copper oxide (CuO) nanoparticles have also been used for this transformation under ligand-free conditions, providing excellent yields.[4]

-

Palladium-Catalyzed Synthesis: Palladium complexes are widely used to catalyze the cross-coupling of vinyl halides or triflates with thiols.[4] Catalysts derived from ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) are effective even at low catalyst loadings and demonstrate broad substrate scope and functional group tolerance.[4]

-

Nickel-Catalyzed Synthesis: Air-stable nickel precatalysts can be used for the C-S cross-coupling of both aryl and alkenyl triflates with alkyl thiols, providing a variety of thioethers under mild conditions.[4]

Metal-Free Synthesis: Recent advancements have focused on developing more sustainable and cost-effective metal-free synthetic routes.

-

Base-Promoted Synthesis: A novel protocol utilizes an alkoxy base to promote the conversion of aryl and alkenyl sulfonium triflates into vinyl sulfides. This method avoids transition metals, high pressures, and high temperatures.[5][6]

-

Sodium Iodide-Mediated Synthesis: An efficient, transition-metal-free synthesis of vinyl sulfides involves the sodium iodide-mediated reaction of alcohols with sulfinic acids.[1] The selectivity of the reaction can be controlled by the choice of solvent.[1]

-

Photochemical Synthesis: A catalyst-free C(sp²)–S cross-coupling between vinyl halides and thiols can be achieved under visible light irradiation in the presence of a base, proceeding through a radical mechanism initiated by a halogen-bonding complex.[7]

Physical and Spectroscopic Properties

The physical and spectroscopic properties of vinyl sulfides are essential for their characterization and for predicting their behavior in chemical reactions.

Physical Properties

The physical properties of vinyl sulfides vary with their molecular weight and structure. Simple alkyl vinyl sulfides are typically flammable liquids with characteristic odors.

| Property | Phenyl Vinyl Sulfide | Ethyl Vinyl Sulfide | Poly(vinyl phenyl sulfide) |

| Molecular Formula | C₈H₈S[8] | C₄H₈S[9] | [CH₂CH(SC₆H₅)]ₙ |

| Molecular Weight | 136.22 g/mol [8] | 88.17 g/mol [9][10] | - |

| Boiling Point | 80–84 °C at 11–12 mmHg[11] | 91–92 °C[10] | - |

| Density | - | 0.869 g/mL at 25 °C[10] | - |

| Refractive Index (n20/D) | - | 1.478[10] | 1.657 |

| Flash Point | - | -6 °C[10] | Not Applicable |

| Appearance | Liquid[11] | Liquid[10] | Solid |

Spectroscopic Data

Spectroscopic techniques are indispensable for the structural elucidation of vinyl sulfides.

| Technique | Characteristic Features for Vinyl Sulfides |

| ¹H NMR | The vinyl protons typically appear as a set of multiplets in the range of δ 5.0-6.5 ppm. The coupling constants are characteristic of the stereochemistry: Jtrans (12–18 Hz) > Jcis (6–12 Hz) > Jgem (1–3 Hz).[12] For ethyl vinyl sulfide, signals are observed at δ 5.1-5.3 (vinyl CH₂) and δ 6.3-6.5 (vinyl CH).[13] For phenyl vinyl sulfide, the vinyl protons appear at δ 5.2, 5.7, and 6.6 ppm.[14] |

| ¹³C NMR | The sp² carbons of the vinyl group typically resonate in the range of δ 110-140 ppm. |

| Infrared (IR) | A characteristic C=C stretching absorption is observed around 1580-1600 cm⁻¹. Other bands include C-S stretching and C-H vibrations of the vinyl group.[12][15] |

| Mass Spectrometry (MS) | The molecular ion peak (M+) is typically observed, and fragmentation patterns can provide structural information.[15] |

Reactivity of Vinyl Sulfides

Vinyl sulfides are versatile synthetic intermediates that participate in a wide array of chemical transformations.

Reactions at the Double Bond

-

Hydrolysis: In acidic solutions, vinyl sulfides undergo hydrolysis to produce a ketone and a thiol. The mechanism involves a slow proton transfer to the double bond to form a sulfur-stabilized carbocation.[16]

-

Cycloaddition Reactions: As electron-rich alkenes, vinyl sulfides readily participate in various cycloaddition reactions, including [2+1], [2+2], [3+2], and [4+2] cycloadditions, providing access to a range of cyclic and heterocyclic structures.[11]

-

Michael Addition: The double bond of vinyl sulfides can act as a Michael acceptor, particularly when the sulfur is oxidized to a sulfoxide or sulfone, which are powerful electron-withdrawing groups.[1]

Reactions Involving the Sulfur Atom

The sulfur atom in vinyl sulfides can be readily oxidized to the corresponding vinyl sulfoxides and vinyl sulfones. These oxidized derivatives have distinct and important reactivity. Vinyl sulfones, in particular, are excellent Michael acceptors and participate in various cycloaddition and conjugate addition reactions.[17][18]

Applications in Drug Development

While vinyl sulfides are primarily synthetic intermediates, their oxidized derivatives, vinyl sulfones, are recognized as privileged structural motifs in medicinal chemistry.[19][20] The electron-deficient double bond in vinyl sulfones makes them effective Michael acceptors, capable of forming covalent bonds with nucleophilic residues, such as cysteine, in protein active sites.[17][19]

This reactivity has been exploited in the design of targeted covalent inhibitors for various enzymes.[19]

-

Enzyme Inhibition: Vinyl sulfone-containing molecules have been developed as potent inhibitors of enzymes like cysteine proteases, kinases, and protein tyrosine phosphatases.[1][17][19]

-

Therapeutic Agents: This motif is found in several drug candidates investigated for anticancer, anti-infective, anti-inflammatory, and neuroprotective properties.[19][20] Examples include Rigosertib (an anticancer agent) and K11777 (an anti-Chagas agent).[20][21]

The synthesis of these complex vinyl sulfone drugs often begins with the preparation of a corresponding vinyl sulfide, which is then oxidized. Therefore, efficient and stereoselective methods for vinyl sulfide synthesis are crucial for the drug discovery pipeline.[2]

Experimental Protocols

Detailed and reliable experimental procedures are critical for reproducible research. Below are representative protocols for the synthesis of vinyl sulfides.

Protocol 1: Large-Scale Synthesis of Phenyl Vinyl Sulfide

This procedure is adapted from Organic Syntheses and describes a high-yield preparation from diphenyl disulfide.[11]

Materials:

-

Diphenyl disulfide (218.3 g, 1.0 mol)

-

Dichloromethane (1.2 L)

-

Ethylene gas

-

Bromine (225.4 g, 1.41 mol)

-

Ammonium hydroxide solution (1.0 M, 600 mL)

-

Magnesium sulfate (10 g)

Procedure:

-

A solution of diphenyl disulfide in 1.2 L of dichloromethane is prepared in a three-necked flask equipped with a mechanical stirrer, a gas dispersion tube, and an addition funnel.

-

The solution is cooled to 0°C, and ethylene gas is bubbled through the solution for 2-4 minutes to ensure saturation.

-

A solution of bromine in 200 mL of dichloromethane is added dropwise over 2-3 hours, maintaining the temperature between 0-5°C. Ethylene is bubbled continuously throughout the addition.

-

After the bromine addition is complete, the reaction mixture is stirred for an additional 30 minutes at 0°C.

-

A 1.0 M ammonium hydroxide solution (600 mL) is added to quench the reaction.

-

The mixture is transferred to a separatory funnel, the layers are separated, and the aqueous layer is extracted with 300 mL of dichloromethane.

-

The combined organic fractions are washed with water (600 mL) and dried over magnesium sulfate.

-

The solvent is removed under reduced pressure, and the residue is distilled to afford phenyl vinyl sulfide (162–184 g, 65–74% yield) as a liquid (bp 80–84°C/11–12 mm).[11]

Protocol 2: Copper-Catalyzed Synthesis of Vinyl Sulfides

This general procedure is based on the method developed by Venkataraman and co-workers for the coupling of thiols and vinyl halides.[2]

Materials:

-

Vinyl halide (1.0 mmol)

-

Thiol (1.2 mmol)

-

Cesium carbonate (Cs₂CO₃, 2.0 mmol)

-

Copper(I) catalyst [Cu(phen)(PPh3)2]NO3 (0.05 mmol, 5 mol%)

-

Anhydrous N,N-Dimethylformamide (DMF, 2 mL)

Procedure:

-

To an oven-dried reaction vessel, add the copper(I) catalyst, cesium carbonate, the vinyl halide, and the thiol.

-

The vessel is sealed, evacuated, and backfilled with an inert atmosphere (e.g., nitrogen or argon).

-

Anhydrous DMF is added via syringe, and the reaction mixture is stirred at a specified temperature (e.g., 80-110 °C) for a designated time (e.g., 12-24 hours), monitoring by TLC or GC-MS.

-

Upon completion, the reaction mixture is cooled to room temperature and diluted with an appropriate solvent (e.g., ethyl acetate).

-

The mixture is filtered through a pad of celite to remove inorganic salts, and the filtrate is washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired vinyl sulfide.

Conclusion

The chemistry of vinyl sulfides is rich and multifaceted, offering a powerful platform for the construction of complex organic molecules. Advances in synthetic methodologies, particularly in metal-catalyzed and metal-free cross-coupling reactions, have made these compounds more accessible than ever. Their physical and spectroscopic properties are well-defined, allowing for straightforward characterization. While their direct application in pharmaceuticals is limited, their role as precursors to biologically active vinyl sulfones is of paramount importance in modern drug discovery. A thorough understanding of the synthesis and reactivity of vinyl sulfides is therefore essential for researchers and scientists in both academic and industrial settings.

References

- 1. Sodium iodide-mediated synthesis of vinyl sulfides and vinyl sulfones with solvent-controlled chemical selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Copper-Catalyzed Synthesis of Vinyl Sulfides [organic-chemistry.org]

- 3. Synthesis of Vinyl Sulfides and Vinylamines - ChemistryViews [chemistryviews.org]

- 4. Vinyl sulfide synthesis by C-S coupling [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Base-Promoted Synthesis of Vinyl Sulfides from Sulfonium Triflates. | Semantic Scholar [semanticscholar.org]

- 7. Photochemical halogen-bonding assisted generation of vinyl and sulfur-centered radicals: stereoselective catalyst-free C(sp2)–S bond forming reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phenyl Vinyl Sulfide | C8H8S | CID 74572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Ethyl Vinyl Sulfide | C4H8S | CID 12320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Ethyl vinyl sulfide 96 627-50-9 [sigmaaldrich.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 13. ETHYL VINYL SULFIDE(627-50-9) 1H NMR spectrum [chemicalbook.com]

- 14. PHENYL VINYL SULFIDE(1822-73-7) 1H NMR [m.chemicalbook.com]

- 15. vce.studypulse.au [vce.studypulse.au]

- 16. cdnsciencepub.com [cdnsciencepub.com]

- 17. Vinyl sulfones: synthetic preparations and medicinal chemistry applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. The vinyl sulfone motif as a structural unit for novel drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Recent applications of vinyl sulfone motif in drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Phenyl Vinyl Sulfide: A Comprehensive Technical Guide

This technical guide provides an in-depth overview of phenyl vinyl sulfide, including its nomenclature, physicochemical properties, synthesis, and reactivity. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Nomenclature

The compound with the common name phenyl vinyl sulfide is systematically named under IUPAC nomenclature and is also known by several synonyms.

-

IUPAC Name : (Ethenylthio)benzene[1]

-

Synonyms : Phenylthioethene, Benzene, (ethenylthio)-, Phenyl vinyl sulphide, (Phenylthio)ethylene, Thiophenol vinyl ether, Vinyl phenyl sulfide[1][2][3][4][5]

Physicochemical Properties

The key physical and chemical properties of phenyl vinyl sulfide are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₈H₈S | [1][2] |

| Molecular Weight | 136.21 g/mol | [2] |

| Appearance | Clear, slightly yellowish liquid | [2][6] |

| Boiling Point | 94-95 °C at 25 mmHg | [2][6] |

| Density | 1.042 g/mL at 25 °C | [2][6] |

| Refractive Index | n20/D 1.599 | [2][6] |

| Flash Point | 114 °F (46 °C) - closed cup | [2] |

| InChI | 1S/C8H8S/c1-2-9-8-6-4-3-5-7-8/h2-7H,1H2 | |

| SMILES | C=CSc1ccccc1 |

Synthetic Protocols

Several methods for the synthesis of phenyl vinyl sulfide have been reported. Below are detailed experimental protocols for two common procedures.

Synthesis from Diphenyl Disulfide, Bromine, and Ethylene

This one-pot reaction provides a high yield of phenyl vinyl sulfide under mild conditions.[7]

Materials:

-

Diphenyl disulfide (200 g, 917 mmol)

-

Dichloromethane (320 mL)

-

Bromine (161 g, 52 mL, 1.01 mol)

-

Ethylene (73.1 g, 2.61 mol)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (306 g, 300 mL, 2.01 mol)

-

1.0 M Ammonium hydroxide solution (600 mL)

-

Magnesium sulfate (10 g)

Procedure:

-

A 2-L, three-necked, round-bottomed flask is equipped with a reflux condenser, an addition funnel, a magnetic stirring bar, a thermometer, and a nitrogen inlet. The flask is charged with diphenyl disulfide and dichloromethane.

-

After the diphenyl disulfide has dissolved, the nitrogen inlet is replaced with a calcium sulfate-packed drying tube, and a gas-dispersion tube is fitted to the flask.

-

Ethylene is slowly bubbled into the solution. The addition of bromine in 2–3 mL portions over 5 hours is then initiated. The reaction mixture's color should be monitored; subsequent portions of bromine are added as the violet color fades to amber.

-

Once the bromine addition is complete, ethylene introduction is continued until the amber color persists.

-

The drying tube is replaced with the nitrogen inlet, and a clean addition funnel is charged with DBU.

-

DBU is added at a rate that maintains the reaction temperature below 55°C.

-

After the DBU addition, the mixture is maintained at approximately 50°C for 15–18 hours.

-

A 1.0 M ammonium hydroxide solution is added, and the mixture is transferred to a separatory funnel.

-

The layers are separated, and the aqueous layer is extracted with dichloromethane (300 mL).

-

The combined organic fractions are washed with water (600 mL) and dried over magnesium sulfate.

-

The mixture is filtered, and the solvent is removed under reduced pressure.

-

Distillation of the residue yields phenyl vinyl sulfide (bp 80–84°C/11–12 mm).

Synthesis from Benzenethiol and 1,2-Dibromoethane

This method involves the reaction of sodium thiophenoxide with 1,2-dibromoethane followed by elimination.

Materials:

-

Ethanol (400 mL)

-

Sodium metal (23 g, 1 g-atom)

-

Benzenethiol (110 g, 1 mol)

-

1,2-Dibromoethane (272 g, 1.45 mol)

-

Ethanolic sodium ethoxide (prepared from 40 g of sodium and 800 mL of ethanol)

-

Benzene (750 mL)

-

Water (750 mL)

Procedure:

-

In a 1-L, three-necked, round-bottomed flask, sodium metal is added in small pieces to ethanol with stirring to prepare sodium ethoxide.

-

Once the sodium has completely reacted, benzenethiol is added over 15–20 minutes.

-

This solution is then transferred over 45 minutes to a stirred solution of 1,2-dibromoethane in ethanol at 25–30°C.

-

The mixture is stirred for 30 minutes, followed by the addition of more ethanolic sodium ethoxide over 30 minutes.

-

The resulting mixture is stirred at reflux for 8 hours.

-

After cooling, benzene and water are added.

-

The organic layer is separated, washed with water and brine, and then concentrated by rotary evaporation.

-

The resulting oil is distilled to give phenyl vinyl sulfide (bp 91–93°C/20 mm).[8][9]

Chemical Reactivity and Applications

Phenyl vinyl sulfide is a versatile intermediate in organic synthesis. Its synthetic utility stems from the reactivity of the vinyl group and the influence of the sulfur atom.

-

Cycloaddition Reactions : As an electron-rich alkene, it participates in [1+2], [2+2], [3+2], and [4+2] cycloaddition reactions.[2][7]

-

Deprotonation and Alkylation : Strong bases can deprotonate the α-vinyl proton, forming a metallated sulfide that can react with various electrophiles.[7]

-

Precursor to Sulfoxides and Sulfones : Phenyl vinyl sulfide can be oxidized to phenyl vinyl sulfoxide and further to phenyl vinyl sulfone, which are also valuable synthetic intermediates.[7]

Below is a diagram illustrating the key synthetic transformations of phenyl vinyl sulfide.

References

- 1. Phenyl Vinyl Sulfide | C8H8S | CID 74572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. 苯基乙烯基硫醚 - 硫化苯乙烯 [sigmaaldrich.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. PHENYL VINYL SULFIDE [drugfuture.com]

- 6. PHENYL VINYL SULFIDE | 1822-73-7 [chemicalbook.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Synthesis of Phenyl vinyl sulfone and sulfoxide - Chempedia - LookChem [lookchem.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Core Physical and Chemical Properties of (Phenylthio)ethylene

(Phenylthio)ethylene , also commonly known as phenyl vinyl sulfide , is a versatile organosulfur compound with significant applications in organic synthesis. Its unique electronic and structural features make it a valuable precursor for a variety of molecular architectures. This guide provides a comprehensive overview of its key physical, chemical, and spectroscopic properties, along with detailed experimental protocols for its synthesis, purification, and analysis, tailored for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

(Phenylthio)ethylene is a clear, slightly yellowish liquid at room temperature.[1] Its core physical and chemical properties are summarized in the tables below.

Physical Properties of (Phenylthio)ethylene

| Property | Value |

| Molecular Formula | C₈H₈S |

| Molecular Weight | 136.21 g/mol [1] |

| Appearance | Clear, slightly yellowish liquid[1] |

| Boiling Point | 94-95 °C at 25 mmHg[1] |

| 83-84 °C at 11-12 mmHg[2] | |

| 78 °C at 12 mmHg | |

| Density | 1.042 g/mL at 25 °C[1] |

| Refractive Index (n²⁰/D) | 1.599[1] |

| Flash Point | 46 °C (114.8 °F) - closed cup[3] |

| Solubility | Soluble in methanol. The related compound, phenyl vinyl sulfone, is soluble in organic solvents.[4][5] |

Chemical Properties and Reactivity of (Phenylthio)ethylene

(Phenylthio)ethylene is a reactive molecule owing to the presence of the vinyl and phenylthio groups.

-

Cycloaddition Reactions : It serves as an electron-rich alkene and participates in various cycloaddition reactions, including [1+2], [2+2], [3+2], and [4+2] cycloadditions.[1][2]

-

Deprotonation : The vinyl proton alpha to the sulfur atom can be deprotonated using a strong base to form an α-metallated sulfide. This intermediate can then react with various electrophiles, making it a versatile building block in organic synthesis.[1][2]

-

Precursor to other Sulfides : (Phenylthio)ethylene is a convenient precursor for the synthesis of phenyl vinyl sulfoxide and phenyl vinyl sulfone.[2]

-

Stability : The compound is stable at room temperature for months when stored under a nitrogen atmosphere.[2]

Spectroscopic Data

The following table summarizes the key spectroscopic data for (phenylthio)ethylene.

| Spectroscopy | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ: 5.35 (d, 1H, J = 16.9 Hz), 5.36 (d, 1H, J = 9.8 Hz), 6.55 (dd, 1H, J = 9.8, 16.9 Hz), 7.22–7.40 (m, 5H)[2] |

| ¹³C NMR (100 MHz, CDCl₃) | δ: 115.4, 127.1, 129.1, 130.4, 131.8, 134.2[2] |

| Mass Spectrometry (EI) | m/z: 136[2] |

| Infrared (IR) Spectroscopy | An ATR-IR spectrum is available and can be accessed for detailed peak analysis. |

Experimental Protocols

Synthesis of (Phenylthio)ethylene

This protocol is adapted from a procedure published in Organic Syntheses.

Materials:

-

Diphenyl disulfide (200 g, 917 mmol)

-

Dichloromethane (320 mL)

-

Bromine (161 g, 52 mL, 1.01 mol)

-

Ethylene (73.1 g, 2.61 mol)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (306 g, 300 mL, 2.01 mol)

-

1.0 M Ammonium hydroxide solution (600 mL)

-

Magnesium sulfate (10 g)

Procedure:

-

A 2-L, three-necked, round-bottomed flask is equipped with a reflux condenser, an addition funnel, a magnetic stirring bar, a thermometer, and a nitrogen inlet.

-

The flask is charged with diphenyl disulfide (200 g) and dichloromethane (320 mL).

-

The addition funnel is charged with bromine (161 g).

-

Once the diphenyl disulfide has dissolved, the nitrogen inlet is replaced with a calcium sulfate-packed drying tube, and a gas-dispersion tube is fitted.

-

Ethylene gas is slowly bubbled into the solution.

-

Bromine is added in 2–3 mL portions over 5 hours. The rate of addition should be controlled to maintain a faint amber color in the reaction mixture.

-

After the addition of bromine and ethylene is complete, the drying tube is replaced with the nitrogen inlet, and a clean addition funnel is fitted.

-

The addition funnel is charged with DBU (306 g), which is then added at a rate that keeps the reaction temperature below 55°C.

-

The reaction mixture is maintained at approximately 50°C for 15–18 hours.

Purification of (Phenylthio)ethylene

-

A 1.0 M ammonium hydroxide solution (600 mL) is added to the reaction mixture.

-

The mixture is transferred to a separatory funnel, and the layers are separated.

-

The aqueous layer is extracted with 300 mL of dichloromethane.

-

The organic fractions are combined, washed with water (600 mL), and dried over magnesium sulfate (10 g).

-

The mixture is filtered, and the solvent is removed under reduced pressure.

-

The residue is purified by distillation to afford (phenylthio)ethylene.

Analysis of (Phenylthio)ethylene

Purity can be assessed by Gas Chromatography (GC).

-

Column: Hewlett-Packard, HP-1 column (10 m × 0.53 mm × 2.65 μm)

-

Temperature Program:

-

Initial temperature: 50°C

-

Initial time: 2.0 min

-

Rate: 20°C/min

-

Final temperature: 250°C

-

Final time: 8 min

-

-

Expected Purity: >98%

Experimental Workflow

Caption: Synthesis and purification workflow for (phenylthio)ethylene.

Biological Activity Context

While there is a lack of direct studies on the biological activity and signaling pathways of (phenylthio)ethylene, the broader class of vinyl sulfides and related organosulfur compounds has demonstrated a range of biological activities. For instance, various derivatives of vinyl sulfides have been reported to exhibit anticancer, antifungal, antioxidant, and antinociceptive properties.[6][7] Additionally, vinyl sulfone derivatives have been investigated as potential anti-tumor agents that inhibit microtubule polymerization.[8]

The toxicological properties of (phenylthio)ethylene have not been extensively studied.[9] However, the related compound, phenyl vinyl sulfone, is known to be a skin and respiratory tract irritant.[10] Given the structural similarities, appropriate safety precautions should be taken when handling (phenylthio)ethylene.

The information on the biological activities of related compounds suggests that (phenylthio)ethylene could serve as a valuable scaffold for the development of novel therapeutic agents. Further research is warranted to explore its potential biological effects and mechanisms of action.

References

- 1. nbinno.com [nbinno.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Phenyl Vinyl Sulfide | C8H8S | CID 74572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Phenyl Vinyl Sulfide | 1822-73-7 | TCI AMERICA [tcichemicals.com]

- 5. Phenyl vinyl sulfone 99 5535-48-8 [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of novel vinyl sulfone derivatives as anti-tumor agents with microtubule polymerization inhibitory and vascular disrupting activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemicalbook.com [chemicalbook.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Phenyl Vinyl Sulfide: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of phenyl vinyl sulfide (CAS 1822-73-7), a versatile reagent in organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering detailed information on its chemical properties, synthesis, and reactivity.

Core Molecular and Physical Properties

Phenyl vinyl sulfide, also known as (ethenylthio)benzene, is an organosulfur compound with the molecular formula C8H8S.[1] It is a clear, slightly yellowish liquid at room temperature and is recognized for its utility as a synthetic intermediate.[2] The key quantitative properties of phenyl vinyl sulfide are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C8H8S | [1][2][3] |

| Molecular Weight | 136.22 g/mol | [1][2] |

| Alternate Molecular Weight | 136.21 g/mol | [3][4] |

| CAS Number | 1822-73-7 | [3][4] |

| Boiling Point | 94-95 °C at 25 mmHg | [4] |

| Density | 1.042 g/mL at 25 °C | [4] |

| Refractive Index | n20/D 1.599 | [4] |

Synthesis of Phenyl Vinyl Sulfide: Experimental Protocol

A common and efficient method for the synthesis of phenyl vinyl sulfide involves the reaction of diphenyl disulfide with bromine and ethylene, followed by treatment with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[2][3]

Materials:

-

Diphenyl disulfide

-

Dichloromethane

-

Bromine

-

Ethylene

-

1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)

-

1.0 M Ammonium hydroxide solution

-

Magnesium sulfate

Procedure: [3]

-

A 2-L, three-necked, round-bottomed flask is equipped with a reflux condenser, an addition funnel, a magnetic stirring bar, a thermometer, and a nitrogen inlet.

-

The flask is charged with diphenyl disulfide (200 g, 917 mmol) and dichloromethane (320 mL).

-

Once the diphenyl disulfide has dissolved, the addition funnel is charged with bromine (161 g, 52 mL, 1.01 mol). The nitrogen inlet is replaced with a calcium sulfate-packed drying tube, and a gas-dispersion tube is fitted to the flask.

-

Ethylene addition is initiated 2-4 minutes prior to the bromine addition and is continued at a slow rate until all the bromine is consumed.

-

The first portion of bromine (2-3 mL) is added until the reaction mixture turns intensely violet. Subsequent portions of bromine are added as the amber color of the reaction mixture fades.

-

After the complete addition of bromine, ethylene addition is continued until the color fades to amber. This slow addition of bromine is crucial to minimize the competing aromatic bromination.[3]

-

The drying tube is then replaced with the nitrogen inlet, and the addition funnel is charged with DBU (306 g, 300 mL, 2.01 mol).

-

DBU is added at a rate that maintains the reaction temperature below 55°C.

-

Following the DBU addition, the reaction mixture is maintained at approximately 50°C for 15–18 hours.

-

A 1.0 M ammonium hydroxide solution (600 mL) is added, and the mixture is transferred to a separatory funnel.

-

The layers are separated, and the aqueous layer is extracted with 300 mL of dichloromethane.

-

The combined organic fractions are washed with water (600 mL) and dried with magnesium sulfate (10 g).

-

The mixture is filtered, and the solvent is removed under reduced pressure.

-

The residue is distilled to afford phenyl vinyl sulfide (162–184 g, 65–74% yield) with a boiling point of 80–84°C/11–12 mm.[3]

Reactivity and Applications in Synthesis

Phenyl vinyl sulfide is a valuable building block in organic synthesis due to the reactivity of its vinyl and sulfide functionalities. It is particularly noted for its role as an electron-rich alkene in various cycloaddition reactions, including [1+2], [2+2], [3+2], and [4+2] cycloadditions.[2][3]

Furthermore, deprotonation of phenyl vinyl sulfide with a strong base yields an α-metallated sulfide, which can then react with a range of electrophiles. This reactivity allows for further synthetic modifications via the sulfide group.[3]

A significant application of phenyl vinyl sulfide is its use as a precursor for the synthesis of phenyl vinyl sulfoxide and phenyl vinyl sulfone, which are also important synthetic intermediates.[3] For instance, phenyl vinyl sulfone serves as a synthetic equivalent of ethylene in Diels-Alder reactions.[5]

Caption: Synthetic pathway and key reactions of phenyl vinyl sulfide.

Experimental Protocol: Oxidation to Phenyl Vinyl Sulfoxide

The selective oxidation of phenyl vinyl sulfide to phenyl vinyl sulfoxide can be achieved using meta-chloroperbenzoic acid (m-CPBA).

Materials: [1]

-

Phenyl vinyl sulfide

-

Dichloromethane

-

meta-Chloroperbenzoic acid (m-CPBA)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure: [1]

-

A 500 mL, three-necked, round-bottomed flask equipped with a dropping funnel and magnetic stirrer is charged with phenyl vinyl sulfide (20 g, 0.147 mol) and 250 mL of dichloromethane.

-

The solution is stirred and cooled to -78°C.

-

A solution of m-CPBA (25.4 g, 1.0 equiv) in 200 mL of dichloromethane is added dropwise over a 30-minute period.

-

The mixture is stirred and allowed to warm to room temperature for 1 hour in a water bath at 30°C.

-

The reaction mixture is then poured into 300 mL of saturated sodium bicarbonate solution.

-

The mixture is extracted with three 250-mL portions of dichloromethane.

-

The combined organic extracts are washed with three 250-mL portions of water and dried over anhydrous magnesium sulfate.

-

The solvent is removed by rotary evaporation, and the residual liquid is distilled to afford phenyl vinyl sulfoxide (15–16 g, 68–70% yield) as a colorless liquid with a boiling point of 98°C/0.6 mm.[1]

This technical guide serves as a foundational resource for the understanding and application of phenyl vinyl sulfide in a research and development setting. For further information on safety and handling, please consult the appropriate material safety data sheets.

References

An In-depth Technical Guide to the Electron-Rich Alkene Behavior of Phenyl Vinyl Sulfide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenyl vinyl sulfide (PVS) is a versatile bifunctional molecule that exhibits pronounced electron-rich characteristics at its vinyl moiety. This property, governed by the sulfur atom's ability to donate electron density through pπ-dπ conjugation, renders the double bond highly susceptible to a variety of chemical transformations. This technical guide provides a comprehensive overview of the synthesis, electronic properties, and characteristic reactions of phenyl vinyl sulfide, with a focus on its utility in organic synthesis and drug development. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to offer a thorough understanding of its chemical behavior.

Introduction